

Inter-laboratory comparison of MDMB-3en-BUTINACA quantification methods

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Compound of Interest

Compound Name: MDMB-3en-BUTINACA

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An Inter-laboratory Comparison of **MDMB-3en-BUTINACA** Quantification Methods

This guide provides a comparative overview of analytical methodologies for the quantification of **MDMB-3en-BUTINACA**, a potent synthetic cannabinoid. The information is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis. The guide summarizes quantitative data from various studies, details experimental protocols, and visualizes key workflows and biological pathways.

Data Presentation

The following table summarizes the performance of different analytical methods for the quantification of **MDMB-3en-BUTINACA** and its analogs as reported in various studies. This data allows for a comparison of the limit of detection (LOD), limit of quantification (LLOQ), accuracy (bias %), and precision (relative standard deviation, RSD %) across different laboratories and techniques.

Analytical Method	Matrix	Analyte	LOD	LLOQ	Accuracy (Bias %)	Precision (RSD %)	Reference
UPLC-MS/MS	Human Hair	ADB-BUTINACA	0.5 - 5 pg/mg	1 - 10 pg/mg	Not Specified	Not Specified	[1]
GC-MS/MS	Human Hair	ADB-BUTINACA	10 pg/mg	20 pg/mg	Not Specified	Not Specified	[2]
GC-MS	Herbal Products	4F-MDMB-BUTINACA	0.5 µg/g	1 µg/g	-14.73% to 10.23%	2.03% to 14.25%	[3]
UPLC-MS/MS	Rat Plasma	ADB-BUTINACA	0.3 ng/mL	1.0 ng/mL	-8% to 11%	< 14%	[4]
UPLC-MS/MS	Urine	ADB-BUTINACA	0.1 ng/mL	0.2 ng/mL	Not Specified	Not Specified	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are representative of the techniques used for the quantification of **MDMB-3en-BUTINACA** and related synthetic cannabinoids.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Synthetic Cannabinoids in Human Hair

This method is adapted from a study on the simultaneous analysis of 29 synthetic cannabinoids and their metabolites in human hair.[1]

- Sample Preparation:
 - Twenty milligrams of hair are washed and then cryo-ground.
 - Extraction is performed using methanol.
 - The extract is then prepared for UPLC-MS/MS analysis.
- Chromatographic Separation:
 - Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).
 - Mobile Phase A: 20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water.
 - Mobile Phase B: Acetonitrile.
 - A gradient elution program is used for the separation of the analytes.
- Mass Spectrometric Detection:
 - The analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Specific precursor-to-product ion transitions are monitored for each analyte to ensure selectivity and sensitivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Synthetic Cannabinoids in Human Hair

This protocol is based on a method developed for the quantification of MDMB-4en-PINACA and ADB-BUTINACA in hair samples.^[2]

- Sample Preparation:
 - Hair samples are washed with a detergent solution, followed by water and acetone.

- After drying, the hair is cut into small sections and ground into a powder using a cryogenic grinder.
- A 50 mg aliquot of the hair powder is vortexed with an internal standard and 1 mL of methanol.
- The mixture is centrifuged, and the supernatant is evaporated to dryness.
- The residue is reconstituted in 50 μ L of methanol for analysis.
- Chromatographic Separation:
 - A gas chromatograph equipped with a suitable capillary column is used for separation.
 - The oven temperature is programmed to achieve optimal separation of the target analytes.
- Mass Spectrometric Detection:
 - A tandem mass spectrometer is used for detection in MRM mode.
 - Specific ion transitions are selected for quantification and confirmation of each analyte.

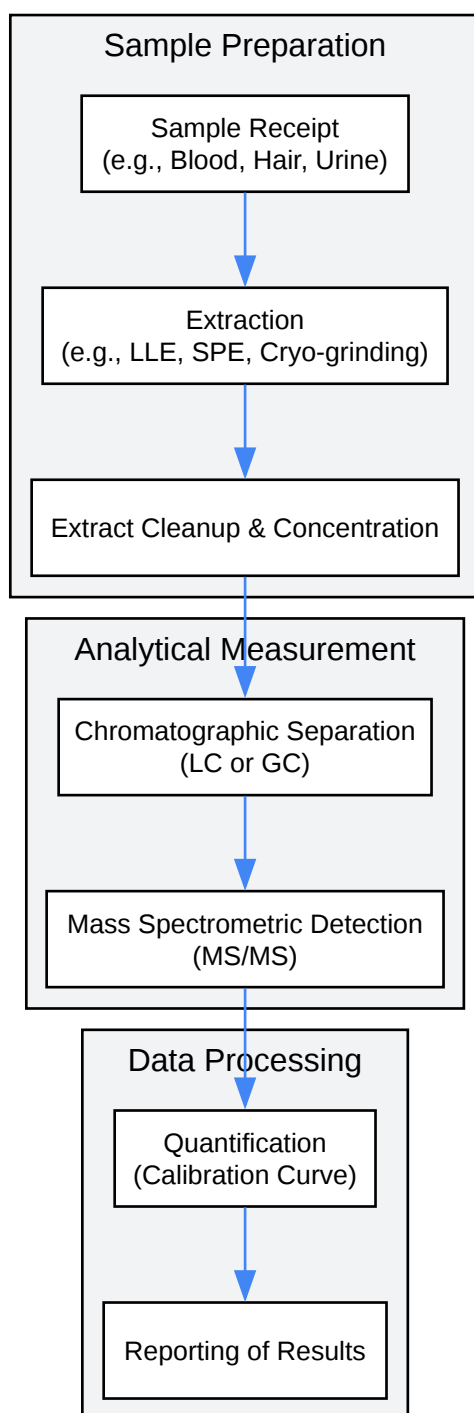
Gas Chromatography-Mass Spectrometry (GC-MS) for 4-fluoro MDMB-BUTINACA in Herbal Products

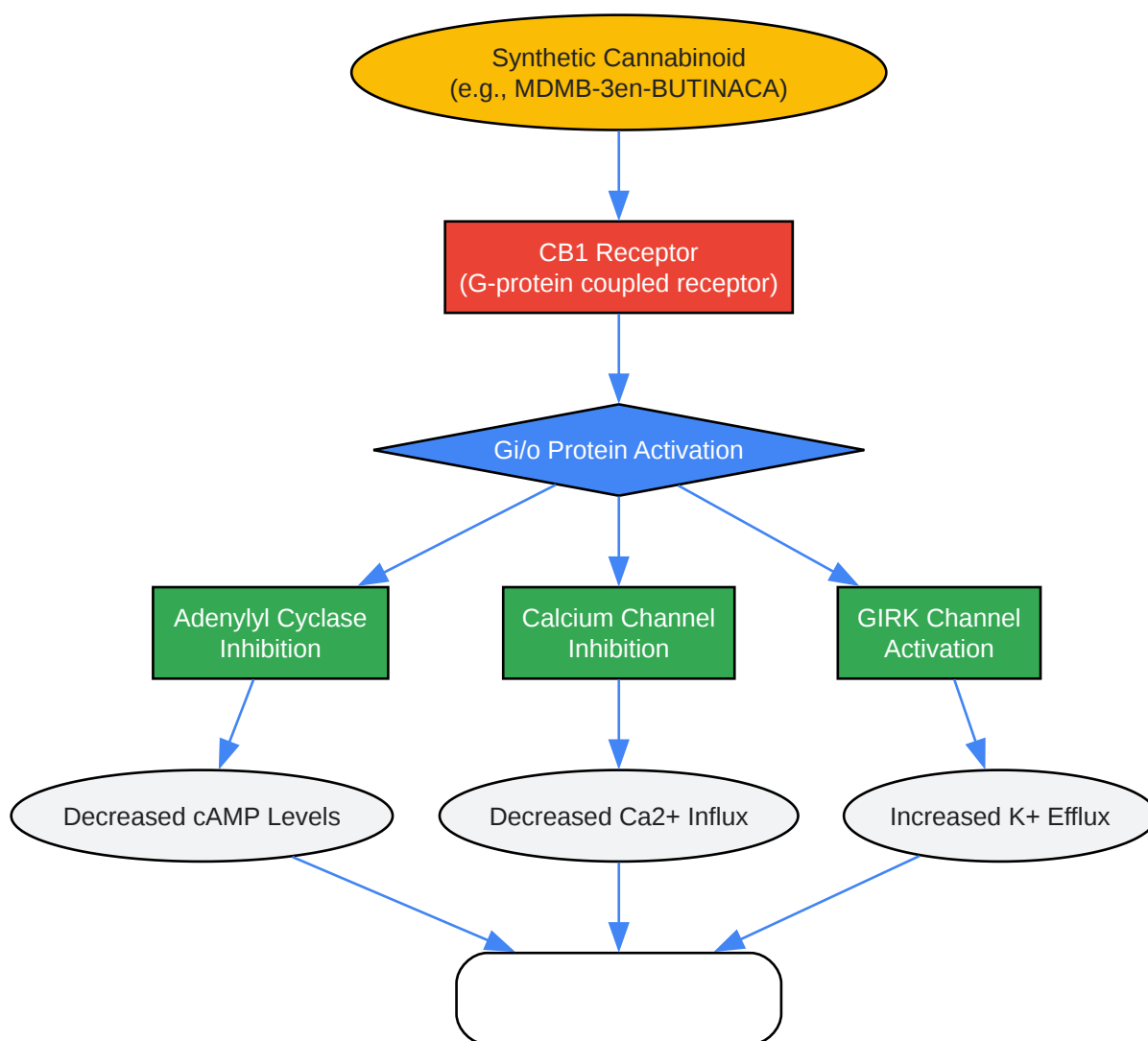
This method was developed for the detection and quantification of 4-fluoro MDMB-BUTINACA in herbal matrices.^[3]

- Sample Preparation:
 - A liquid-liquid extraction (LLE) method with methanol is used to extract the analyte from the herbal powder.
- Chromatographic and Mass Spectrometric Analysis:
 - The analysis is performed using a GC-MS system operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for **MDMB-3en-BUTINACA** quantification and the signaling pathway of synthetic cannabinoids.





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